![molecular formula C27H34N6O11 B10774504 Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)

Lys[Z(NO2)]-Lys[Z(NO2)]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

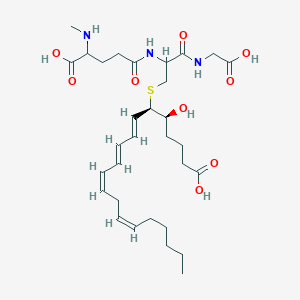

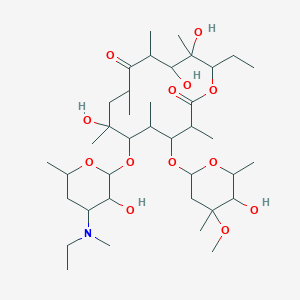

Lys[Z(NO2)]-Lys[Z(NO2)] est un composé organique synthétique qui appartient à la classe des dipeptides. Il est caractérisé par la présence de deux résidus lysine, chacun protégé par un groupe 4-nitrobenzyloxycarbonyle (Z(NO2)). Ce composé a suscité un intérêt en raison de son rôle d'inhibiteur à haute affinité des transporteurs de peptides, en particulier PEPT1 et PEPT2 .

Méthodes De Préparation

La synthèse de Lys[Z(NO2)]-Lys[Z(NO2)] implique plusieurs étapes. Dans un premier temps, les résidus lysine sont protégés à l'aide du groupe 4-nitrobenzyloxycarbonyle. Les dérivés de lysine protégés sont ensuite activés en utilisant des esters de N-hydroxysuccinimide (ONSu). Les dérivés d'acides aminés activés sont couplés avec l'acide aminé C-terminal, ce qui conduit à la formation du dipeptide . Les méthodes de production industrielle impliquent généralement des étapes similaires, mais à plus grande échelle, garantissant un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Lys[Z(NO2)]-Lys[Z(NO2)] subit diverses réactions chimiques, notamment :

Oxydation : Les groupes nitro peuvent être réduits en amines dans des conditions spécifiques.

Substitution : Les groupes 4-nitrobenzyloxycarbonyle peuvent être substitués par d'autres groupes protecteurs ou éliminés pour exposer les résidus lysine.

Hydrolyse : La liaison peptidique peut être hydrolysée en milieu acide ou basique, conduisant à la formation d'acides aminés individuels

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux ou le palladium sur carbone pour la réduction, et des acides ou des bases forts pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Lys[Z(NO2)]-Lys[Z(NO2)] a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les stratégies de protection des peptides.

Biologie : Il sert d'inhibiteur à haute affinité des transporteurs de peptides, ce qui le rend utile pour étudier les mécanismes de transport de PEPT1 et PEPT2.

Médecine : Ses propriétés inhibitrices sont explorées pour des applications thérapeutiques potentielles, telles que l'amélioration de l'administration de médicaments en inhibant les transporteurs de peptides.

Industrie : Il est utilisé dans le développement de nouveaux médicaments à base de peptides et dans l'étude des inhibiteurs des transporteurs de peptides

Mécanisme d'action

Lys[Z(NO2)]-Lys[Z(NO2)] exerce ses effets en se liant aux transporteurs de peptides PEPT1 et PEPT2Cette liaison empêche les transporteurs de transloquer leurs substrats à travers les membranes cellulaires, inhibant ainsi leur fonction .

Applications De Recherche Scientifique

Lys[Z(NO2)]-Lys[Z(NO2)] has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and protection strategies.

Biology: It serves as a high-affinity inhibitor of peptide transporters, making it useful in studying the transport mechanisms of PEPT1 and PEPT2.

Medicine: Its inhibitory properties are explored for potential therapeutic applications, such as enhancing drug delivery by inhibiting peptide transporters.

Industry: It is used in the development of new peptide-based drugs and in the study of peptide transporter inhibitors

Mécanisme D'action

Lys[Z(NO2)]-Lys[Z(NO2)] exerts its effects by binding to the peptide transporters PEPT1 and PEPT2This binding prevents the transporters from translocating their substrates across cellular membranes, thereby inhibiting their function .

Comparaison Avec Des Composés Similaires

Lys[Z(NO2)]-Lys[Z(NO2)] est unique en raison de sa forte affinité pour PEPT1 et PEPT2. Des composés similaires comprennent :

Lys[Z(NO2)]-Pro : Un autre inhibiteur à haute affinité de PEPT1 avec une structure similaire mais une composition différente en acides aminés.

Lys[Z(NO2)]-Val : Un dipeptide Lys-Val modifié qui agit également comme un puissant inhibiteur du transport pour PEPT1 et PEPT2.

Ces composés partagent la caractéristique commune d'avoir des résidus lysine protégés par des groupes 4-nitrobenzyloxycarbonyle, mais diffèrent par leurs séquences d'acides aminés et leurs propriétés inhibitrices spécifiques.

Propriétés

Formule moléculaire |

C27H34N6O11 |

|---|---|

Poids moléculaire |

618.6 g/mol |

Nom IUPAC |

2-[[2-azaniumyl-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]amino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoate |

InChI |

InChI=1S/C27H34N6O11/c28-22(5-1-3-16-30-27(38)44-21-13-11-20(12-14-21)33(41)42)24(34)31-23(25(35)36)6-2-4-15-29-26(37)43-17-18-7-9-19(10-8-18)32(39)40/h7-14,22-23H,1-6,15-17,28H2,(H,29,37)(H,30,38)(H,31,34)(H,35,36) |

Clé InChI |

AJUWOKKXEQNXLT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)[O-])NC(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[NH3+])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)

![benzyl N-[(R)-[(1S,2S)-2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl](phenyl)methyl]carbamate](/img/structure/B10774427.png)

![[125I]cetrorelix](/img/structure/B10774430.png)

![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)

![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)

![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)

![2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)